molecular formula C18H17F2NO3 B2463795 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate CAS No. 1291834-67-7

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate

Cat. No. B2463795
CAS RN: 1291834-67-7
M. Wt: 333.335
InChI Key: CDAIFYXXEYWRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate” is an organic compound. It contains a benzene ring, which is a common feature in organic chemistry . The benzene ring is part of a 2,4-difluorobenzyl group . The compound also contains an amino group (NH2), an oxoethyl group (C2H3O), and a 4-ethylbenzoate group.


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms. The benzene ring, being a planar, cyclic structure with conjugated pi bonds, would contribute to the overall stability of the molecule .

Mechanism of Action

The exact mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. Additionally, it has been shown to possess fluorescent properties, which make it useful as a probe for the detection of metal ions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate. One direction is to further investigate its mechanism of action and cellular targets. Additionally, it may be useful to explore its potential as a therapeutic agent for the treatment of various diseases. Furthermore, its fluorescent properties may be exploited for the development of new sensors for the detection of metal ions. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate has been reported using various methods. One of the methods involves the reaction of 4-ethylbenzoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,4-difluoroaniline to form the intermediate product, which is then treated with sodium hydride and ethyl chloroformate to obtain the final product.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethylbenzoate has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been shown to possess anti-inflammatory and analgesic properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c1-2-12-3-5-13(6-4-12)18(23)24-11-17(22)21-10-14-7-8-15(19)9-16(14)20/h3-9H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAIFYXXEYWRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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